molecular formula C2H6Cl2N2O B1584246 2-Chloroacetohydrazide hydrochloride CAS No. 868-83-7

2-Chloroacetohydrazide hydrochloride

Cat. No. B1584246
CAS RN: 868-83-7
M. Wt: 144.99 g/mol
InChI Key: VPWJXMVMOBKTQD-UHFFFAOYSA-N
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Description

2-Chloroacetohydrazide hydrochloride is an organic compound that belongs to the class of hydrazide derivatives . It has a molecular formula of C2H6Cl2N2O .


Molecular Structure Analysis

The molecular structure of 2-Chloroacetohydrazide hydrochloride is represented by the formula C2H6Cl2N2O . The average mass is 144.988 Da and the monoisotopic mass is 143.985718 Da .


Physical And Chemical Properties Analysis

2-Chloroacetohydrazide hydrochloride is a solid substance . It is stored under nitrogen at a temperature of 4°C .

Scientific Research Applications

Synthesis and Biological Activity

  • 2-Chloroacetohydrazide has been utilized in the synthesis of heterocyclic compounds. For instance, it was synthesized from ethyl chloroethanoate with Hydrazine hydrate in cold conditions. Further, it was reacted with 2-amino pyrimidine to produce Schiff bases derivatives, which exhibited good inhibiting efficacy against certain bacteria like Escherichia coli and Staphylococcus aureus (Alsahib & Dhedan, 2021).

Preparation and Identification of Biological Activities

  • Another study focused on the preparation of heterocyclic compounds using 2-chloroacetohydrazide. These compounds were characterized by various spectroscopic methods and evaluated for their thermal stability and nanoscale activities. This research illustrates the compound's potential in the development of new pharmaceuticals (Jabbar & Mustafa, 2022).

Applications in Treatment Research

  • Although not directly related to 2-Chloroacetohydrazide hydrochloride, research on compounds with similar chemical structures, like hydroxychloroquine, has been conducted. For example, the efficacy of hydroxychloroquine in treating COVID-19 has been explored, highlighting the potential antiviral characteristics of chemically related compounds (Meo, Klonoff & Akram, 2020).

Safety And Hazards

The compound is considered harmful . The hazard statement is H302, which means it is harmful if swallowed . The precautionary statements are P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

2-chloroacetohydrazide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5ClN2O.ClH/c3-1-2(6)5-4;/h1,4H2,(H,5,6);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPWJXMVMOBKTQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)NN)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2061224
Record name Acetic acid, chloro-, hydrazide, monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2061224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloroacetohydrazide hydrochloride

CAS RN

868-83-7
Record name Acetic acid, 2-chloro-, hydrazide, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=868-83-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetic acid, 2-chloro-, hydrazide, hydrochloride (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000868837
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetic acid, 2-chloro-, hydrazide, hydrochloride (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Acetic acid, chloro-, hydrazide, monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2061224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
L Hu, Z Chen, T Li, X Ye, Q Luo, W Lai - Food Chemistry, 2023 - Elsevier
… After vortex mixing, 10 μL of 2-chloroacetohydrazide hydrochloride (0.1, 0.25, 0.5, 1, 2.5, and 5 mg/mL) and 20 μL of EDC (10 mg/mL, freshly prepared) were added. The solution was …
Number of citations: 3 www.sciencedirect.com
L Hu, Z Chen, T Li, X Ye, Q Luo, WH Lai - Available at SSRN 4455552 - papers.ssrn.com
… After vortex mixing, 10 μL of 2-chloroacetohydrazide hydrochloride (0.1, 0.25, 124 … picture of ICA strips and graph of oriented probe 2-chloroacetohydrazide hydrochloride amount 566 …
Number of citations: 0 papers.ssrn.com
A Romdhane, AB Said, M Cherif, HB Jannet - Medicinal Chemistry …, 2016 - Springer
… To a solution of iminoethers 2 (1 mmol) in ethanol (30 mL), 2-chloroacetohydrazide hydrochloride (1.1 mmol) and triethylamine (1.1 mmol) were added. The reaction mixture was boiled …
Number of citations: 18 link.springer.com

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